4-oxo-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15297499
Molecular Formula: C16H15N5O2S2
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
![4-oxo-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide -](/images/structure/VC15297499.png)
Specification
Molecular Formula | C16H15N5O2S2 |
---|---|
Molecular Weight | 373.5 g/mol |
IUPAC Name | 4-oxo-1-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
Standard InChI | InChI=1S/C16H15N5O2S2/c1-2-10-24-16-19-18-15(25-16)17-14(23)13-12(22)8-9-21(20-13)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18,23) |
Standard InChI Key | NVMDRFFEAHVPJW-UHFFFAOYSA-N |
Canonical SMILES | CCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the dihydropyridazine class, featuring a fused thiadiazole ring and a propylsulfanyl substituent. Its IUPAC name, 4-oxo-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide, reflects the following structural components:
-
A dihydropyridazine core with a ketone group at position 4.
-
A phenyl group at position 1 of the pyridazine ring.
-
A carboxamide linkage at position 3, connecting to a 1,3,4-thiadiazole moiety.
-
A propylsulfanyl chain at position 5 of the thiadiazole ring.
Table 1: Key Molecular Data
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅N₅O₂S |
Molecular Weight | 341.4 g/mol |
IUPAC Name | 4-oxo-1-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
Canonical SMILES | CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 8 |
logP (Predicted) | ~3.5 |
The planar conformation of the dihydropyridazine-thiadiazole system, as observed in structurally analogous compounds, facilitates intermolecular hydrogen bonding and π-π stacking, critical for biological interactions .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step protocols, typically beginning with the formation of the dihydropyridazine core followed by functionalization:
-
Dihydropyridazine Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields the 1,4-dihydropyridazine scaffold.
-
Thiadiazole Introduction: Coupling the carboxamide group at position 3 with 2-amino-5-propylsulfanyl-1,3,4-thiadiazole via amidation reactions .
Key Reaction Conditions:
-
Amidation: Performed in anhydrous DMF using coupling agents like EDC/HOBt.
-
Solvent Systems: Polar aprotic solvents (e.g., DMSO, acetone) optimize yield .
-
Purification: Chromatography or recrystallization from ethanol/water mixtures.
Chemical Modifications
The propylsulfanyl group enhances lipophilicity, while the carboxamide and thiadiazole moieties participate in hydrogen bonding. Halogenation at the phenyl ring or substitution of the propyl chain alters bioactivity, as seen in analogs .
Spectroscopic and Crystallographic Characterization
Spectroscopic Data
-
¹H NMR: Peaks at δ 8.2–8.5 ppm (pyridazine H-5 and H-6), δ 7.3–7.6 ppm (phenyl protons), and δ 3.1–3.3 ppm (propylsulfanyl CH₂) .
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S).
X-ray Crystallography
Analogous structures (e.g., 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide) reveal nearly planar geometries, with intramolecular N-H···O hydrogen bonds stabilizing the conformation . The dihedral angle between the pyridazine and thiadiazole rings is approximately 6–8°, favoring π-conjugation .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiadiazole-carboxamide hybrids demonstrate broad-spectrum activity. A structural analog, 1-(4-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide, inhibited Staphylococcus aureus (MIC = 8 μg/mL).
Mechanism of Action
-
Tubulin Binding: Docking studies suggest hydrogen bonds between the carboxamide and tubulin’s β-subunit, disrupting microtubule assembly .
-
ROS Generation: Thiadiazole rings induce oxidative stress in cancer cells, triggering apoptosis .
Physicochemical and Pharmacokinetic Profiles
Table 2: Predicted ADME Properties
Property | Value |
---|---|
logP | 3.5 |
Water Solubility | 0.02 mg/mL (25°C) |
Plasma Protein Binding | ~89% |
CYP450 Inhibition | Moderate (CYP3A4) |
Applications and Future Directions
Drug Development
-
Lead Optimization: Modifying the propylsulfanyl chain to improve potency and reduce off-target effects.
-
Combination Therapies: Synergy with platinum-based chemotherapeutics observed in preclinical models .
Agricultural Chemistry
Thiadiazole derivatives are explored as fungicides and herbicides. The compound’s sulfide moiety may disrupt fungal cell wall synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume